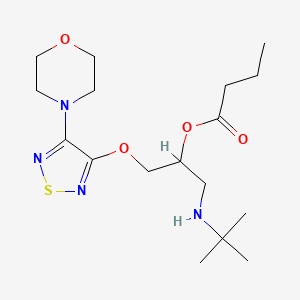

![molecular formula C27H26O6S B3068125 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(4-hydroxyphenyl)sulfonylphenol CAS No. 25135-51-7](/img/structure/B3068125.png)

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(4-hydroxyphenyl)sulfonylphenol

Vue d'ensemble

Description

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol and 4-(4-hydroxyphenyl)sulfonylphenol are organic compounds known for their significant roles in various chemical and industrial applications. These compounds are characterized by the presence of hydroxyphenyl groups, which contribute to their unique chemical properties and reactivity.

Mécanisme D'action

Target of Action

Polysulfone, also known as 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;4-(4-hydroxyphenyl)sulfonylphenol, is a type of polymer that is widely used in various industries, particularly in the manufacture of membranes for filtration and separation processes . The primary targets of Polysulfone are the substances that need to be separated or filtered, such as gases, liquids, or particulates.

Mode of Action

Polysulfone operates by providing a semi-permeable barrier that allows certain substances to pass through while blocking others. The polymer chains in Polysulfone form a dense network that can be tailored to have specific pore sizes. This network acts as a sieve, allowing smaller molecules to pass through while larger ones are retained .

Pharmacokinetics

Its properties such as thermal stability, chemical resistance, and mechanical strength make it suitable for use in various applications, including medical devices .

Result of Action

The primary result of Polysulfone’s action is the separation of substances based on their size. In a filtration process, this results in a filtrate that is free of larger particles, and a retentate that contains these particles. This can be used to purify water, separate gases, or remove waste products from the blood in a dialysis machine .

Action Environment

The action of Polysulfone can be influenced by various environmental factors. For example, temperature can affect the flexibility and permeability of the Polysulfone membrane. Similarly, the pH of the solution can affect the stability of the membrane. Polysulfone is known for its excellent chemical resistance, which allows it to maintain its properties in a wide range of environments .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Polysulfone are largely determined by its unique chemical composition, which includes aromatic rings and sulfone groups . This composition lends Polysulfone an array of advantageous properties, including excellent thermal stability and high mechanical strength

Cellular Effects

Polysulfone is known to be used in the production of membranes for water and wastewater treatment, membrane distillation, pollutant removal, gas separation, and more

Molecular Mechanism

Its stability and resistance to degradation suggest that it may interact with biomolecules in a way that does not readily lead to its breakdown

Temporal Effects in Laboratory Settings

Polysulfone is known for its excellent thermal stability and can withstand temperatures of up to 300°F (150°C) . This suggests that it may have a high degree of stability over time in laboratory settings.

Transport and Distribution

Given its use in the production of membranes, it is possible that Polysulfone may interact with transporters or binding proteins in some way .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol typically involves the reaction of phenol with acetone in the presence of an acid catalystThe reaction conditions include maintaining a temperature range of 50-60°C and using a strong acid such as hydrochloric acid as the catalyst .

For 4-(4-hydroxyphenyl)sulfonylphenol, the synthesis involves the sulfonation of phenol using sulfuric acid. The reaction is carried out at elevated temperatures, typically around 100-120°C, to ensure complete sulfonation .

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced separation techniques to purify the final products .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Both compounds can undergo oxidation reactions, where the hydroxy groups are converted to carbonyl groups.

Reduction: Reduction reactions can convert the carbonyl groups back to hydroxy groups.

Substitution: The hydroxy groups in these compounds can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol can yield 4-[2-(4-oxophenyl)propan-2-yl]phenol .

Applications De Recherche Scientifique

Chemistry

In chemistry, these compounds are used as intermediates in the synthesis of various polymers and resins. Their reactivity with different functional groups makes them valuable in creating complex molecular structures .

Biology

In biological research, these compounds are studied for their potential antioxidant properties. The presence of hydroxy groups allows them to scavenge free radicals, making them useful in developing new therapeutic agents .

Medicine

In medicine, derivatives of these compounds are explored for their potential use in drug development. Their ability to interact with biological molecules opens up possibilities for creating new pharmaceuticals .

Industry

Industrially, these compounds are used in the production of high-performance plastics and coatings. Their stability and reactivity make them suitable for applications requiring durable and resistant materials .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bisphenol A: Similar in structure but with different reactivity and applications.

4,4’-Dihydroxybiphenyl: Shares the hydroxyphenyl groups but differs in the overall molecular structure.

Uniqueness

The uniqueness of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol and 4-(4-hydroxyphenyl)sulfonylphenol lies in their specific reactivity and the presence of both hydroxy and sulfonyl groups. This combination allows for a wide range of chemical reactions and applications, making them versatile compounds in various fields .

Propriétés

IUPAC Name |

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(4-hydroxyphenyl)sulfonylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2.C12H10O4S/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h3-10,16-17H,1-2H3;1-8,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZZUJNBGCVPLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31497-85-5 | |

| Details | Compound: Bisphenol A-4,4′-dihydroxydiphenyl sulfone copolymer | |

| Record name | Bisphenol A-4,4′-dihydroxydiphenyl sulfone copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31497-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Semi-transparent beige pellets; [Acros Organics MSDS] | |

| Record name | Polysulfone resin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Polysulfone doesn't have a single, simple molecular formula like small molecules. It's a polymer, meaning it's made of repeating structural units. The most common type, often just called "polysulfone," has the repeating unit: [-C27H22O4S-]n. The "n" indicates that this unit repeats many times over.

ANone: Molecular weight significantly influences polysulfone's characteristics. Higher molecular weight typically translates to increased mechanical strength, higher glass transition temperature, and improved chemical resistance [, , ].

ANone: Fourier Transform Infrared Spectroscopy (FTIR) is widely employed to identify functional groups and study chemical modifications in polysulfone [, , , ]. X-ray diffraction (XRD) helps analyze its crystalline structure and chain packing behavior [, , ].

ANone: Polysulfone is known for its excellent thermal stability, with a high glass transition temperature (Tg) usually above 180°C. This makes it suitable for applications requiring heat resistance [, , , ].

ANone: Polysulfone's inherent properties, including good mechanical strength, thermal stability, and chemical resistance, make it well-suited for membrane applications [, , ]. Additionally, its ability to undergo modifications to tailor its hydrophilicity and separation properties further enhances its versatility for membrane-based processes [, ].

ANone: Incorporating hydrophilic additives like polyethylene glycol (PEG) during membrane preparation [], surface modifications through techniques such as UV irradiation [], and blending with hydrophilic polymers like polyvinylpyrrolidone (PVP) [] are common strategies to enhance the hydrophilicity of polysulfone membranes.

ANone: Polysulfone hollow fiber membranes are extensively employed in hemodialysis due to their biocompatibility, high permeability, and efficiency in removing toxins from the blood [, ]. Their ability to effectively remove larger molecules like beta 2-microglobulin while minimizing albumin loss makes them particularly advantageous [, ].

ANone: Blending polysulfone with epoxy resin improves interfacial adhesion to reinforcing materials like glass fibers, leading to enhanced mechanical properties in composites [, ]. This modification is particularly beneficial for applications demanding high strength and durability.

ANone: Absolutely. Its properties lend themselves well to diverse fields. Researchers have explored its use in:

- High-frequency dielectric materials: Studies have evaluated polysulfone's dielectric properties, showing potential in high-frequency applications like printed circuit boards [].

- Biomedical applications: Its biocompatibility makes it suitable for medical devices. Research has looked at modified polysulfone for improved blood compatibility in hemocathartic membranes [].

ANone: Chemical treatments can significantly alter polysulfone's surface characteristics. For instance, chloromethylation and quaternization introduce polar groups, increasing hydrophilicity and impacting its interaction with water and other molecules []. This is vital for applications like membrane separation and biomaterial interactions.

ANone: Plasma treatment offers a versatile method to modify polysulfone surfaces. It introduces functional groups, increases surface energy, and improves wettability [, ]. This technique is valuable for enhancing adhesion, biocompatibility, and other surface-dependent properties.

ANone: Polysulfone is generally considered non-biodegradable, meaning it doesn't readily decompose in the environment []. This characteristic, while beneficial for durability, raises concerns regarding its disposal and potential environmental impact.

ANone: The non-biodegradable nature of polysulfone necessitates proper waste management practices to prevent its accumulation in landfills []. Research into alternative, more environmentally friendly polymers and recycling methods for polysulfone is crucial for sustainable development.

ANone: Current research on polysulfone spans various directions:

- Novel composite materials: Scientists are exploring the incorporation of nanomaterials like graphene oxide and chitin nanocrystallines to further enhance the mechanical, thermal, and functional properties of polysulfone composites [, ].

- Improved membrane performance: Efforts are underway to develop polysulfone membranes with enhanced selectivity, permeability, and antifouling properties for applications like water purification, gas separation, and biomolecule separation [, ].

- Biomedical advancements: Researchers are investigating modified polysulfone materials with improved biocompatibility and functionality for use in implants, drug delivery systems, and tissue engineering scaffolds [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3068072.png)

![[Oxido(oxo)(15N)(15N)azaniumyl]methane](/img/structure/B3068092.png)

![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid](/img/structure/B3068100.png)

![5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B3068132.png)

![1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one](/img/structure/B3068154.png)

![(1S,2S)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B3068159.png)